molecular formula C13H14FN3O3 B11940000 Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 853314-24-6

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11940000
CAS No.: 853314-24-6
M. Wt: 279.27 g/mol
InChI Key: QQHDXAQDWGBJBM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoro-4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 853314-24-6) is a synthetic compound belonging to the pyrimidine class. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14FN3O3C_{13}H_{14}FN_3O_3 with a molecular weight of 279.27 g/mol. The compound features a pyridine ring substituted with a fluorine atom, which may enhance its biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : The compound can modulate the activity of receptors that play critical roles in cell signaling and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against certain bacterial strains.

Anticancer Properties

Recent research has indicated that this compound shows promising anticancer activity. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.91
MDA-MB-2319.46
A549 (Lung)15.00

These values indicate a stronger growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown effectiveness against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of this compound in a mouse model showed a reduction in tumor size by over 50% after two weeks of treatment. Histological analysis indicated reduced cell proliferation and increased apoptosis in treated tumors compared to controls .
  • Safety Profile Assessment : A toxicity study conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Properties

CAS No.

853314-24-6

Molecular Formula

C13H14FN3O3

Molecular Weight

279.27 g/mol

IUPAC Name

ethyl 4-(3-fluoropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H14FN3O3/c1-3-20-12(18)10-7(2)16-13(19)17-11(10)8-4-5-15-6-9(8)14/h4-6,11H,3H2,1-2H3,(H2,16,17,19)

InChI Key

QQHDXAQDWGBJBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=NC=C2)F)C

Origin of Product

United States

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